molecular formula C11H11N B107796 4-(3-Butenyl)benzonitrile CAS No. 15451-33-9

4-(3-Butenyl)benzonitrile

Cat. No. B107796
CAS RN: 15451-33-9
M. Wt: 157.21 g/mol
InChI Key: WNIAOHACTUJSLN-UHFFFAOYSA-N
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Description

4-(3-Butenyl)benzonitrile is a chemical compound with the molecular formula C11H11N . It is a derivative of benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .


Molecular Structure Analysis

The molecular structure of 4-(3-Butenyl)benzonitrile can be analyzed using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .


Chemical Reactions Analysis

The chemical reactions involving 4-(3-Butenyl)benzonitrile can be analyzed through the study of its synthesis. The reaction involves the conversion of benzaldehyde to benzonitrile, which is facilitated by the ionic liquid that acts as a co-solvent, catalyst, and phase separation agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Butenyl)benzonitrile include its refractive index, boiling point, and density . The refractive index n20/D is 1.515 (lit.), the boiling point is 132-133 °C/12 mmHg (lit.), and the density is 0.924 g/mL at 25 °C (lit.) .

Scientific Research Applications

Spectroscopic Characterization

“4-(3-Butenyl)benzonitrile” can be characterized using various spectroscopic techniques. For instance, its molecular structure has been studied using Density Functional Theory (DFT), which supports the experimental analysis of vibrational modes . This type of analysis is crucial for understanding the fundamental properties of the compound and can aid in the identification of its potential applications in materials science.

Molecular Structure Analysis

The molecular structure of “4-(3-Butenyl)benzonitrile” is essential for predicting reactivity and interaction with other molecules. DFT studies provide insights into the wavenumbers and potential energy distribution (PED) of the vibrational modes, which are significant for the compound’s applications in chemical synthesis and drug design .

Dielectric Studies

Dielectric properties of “4-(3-Butenyl)benzonitrile” have been investigated, which include dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant . These properties are important for applications in electronics and photonics, where the material’s response to electric fields is critical.

Biological Activities

The biological activities of “4-(3-Butenyl)benzonitrile” derivatives can be explored through molecular docking studies. For example, interactions with influenza endonuclease inhibitors have been studied, which could lead to the development of new antiviral drugs .

Green Synthesis

“4-(3-Butenyl)benzonitrile” can be synthesized using green chemistry approaches. Ionic liquids with multiple roles as recycling agents have been used to synthesize benzonitrile derivatives, which is an environmentally friendly alternative to traditional methods . This application is particularly relevant for sustainable industrial processes.

Astronomical Significance

Benzonitrile derivatives, including “4-(3-Butenyl)benzonitrile”, have been detected in space, marking the first time specific aromatic molecules have been identified in the interstellar medium . This discovery has implications for understanding the chemical composition of the universe and the origins of life.

Safety and Hazards

4-(3-Butenyl)benzonitrile is classified as a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

properties

IUPAC Name

4-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIAOHACTUJSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471600
Record name 4-(3-butenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)-1-butene

CAS RN

15451-33-9
Record name 4-(3-butenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium (4.2 g, 173 mmol) was activated by washing with dilute HCl, water and acetone and was then dried in vacuo. ZnBr2 (37 g, 165 mmol) was sublimed under reduced pressure (approx. 5-20 mmHg) by gentle heating in a glovebox. The glovebox was used as it was extremely humid in the lab. Mg and ZnBr2 were mixed in a dry 3-necked flask under N2 and dry THF (30 mL) was added. 4-Bromo-1-butene (25.1 g, 186 mmol) dissolved in dry THF (175 mL) was added dropwise to the Mg/ZnBr2 slurry and, during the addition, the reaction mixture turned greyish and then black. Some heat was also evolved (>40° C.). After complete addition, the mixture was heated to 50° C. overnight. 4-Bromobenzonitrile (30.5 g, 167 mmol) was co-evaporated with toluene twice and was then dissolved in dry THF (250 ml) together with Pd(PPh3)4 (5 g, 4.3 mmol, 2.5 mole). The slurry was added to the Grignard reagent and the reaction mixture was stirred at room temperature overnight. HCl (500 mL, 3 M) was added dropwise to the reaction mixture, and the resulting solution was extracted with ether (1000+3×500 mL), the combined ether solutions were washed with NaHCO3 (satd. 3×250 mL), dried, filtered and evaporated. The crude product (29.7 g) was subjected to Dry-Flash chromatography (diameter 12 cm, height 5 cm, heptane:EtOAc (99:1 to 90:10)) to give 21.2 g of the sub-title compound contaminated with 4-bromobenzonitrile (about 20%). This material was used in the next step.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
25.1 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Mg ZnBr2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30.5 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
500 mL
Type
reactant
Reaction Step Nine
Name
Quantity
250 mL
Type
solvent
Reaction Step Ten
Quantity
5 g
Type
catalyst
Reaction Step Ten
Name
Quantity
37 g
Type
catalyst
Reaction Step Eleven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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